bis(3-methylphenyl) isophthalate

Description

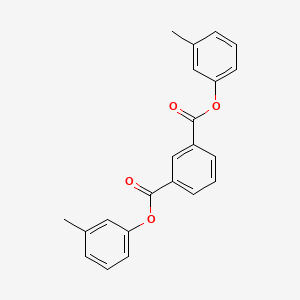

Bis(3-methylphenyl) isophthalate is an aromatic ester compound derived from isophthalic acid, where the two hydroxyl groups of the acid are substituted with 3-methylphenyl moieties. Such compounds are often explored for applications in pharmaceuticals, polymer additives, or plasticizers due to their structural versatility and tunable properties.

Properties

IUPAC Name |

bis(3-methylphenyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-15-6-3-10-19(12-15)25-21(23)17-8-5-9-18(14-17)22(24)26-20-11-4-7-16(2)13-20/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZZYDVLRWPZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-ethylhexyl) Isophthalate

- Structural Differences : Bis(2-ethylhexyl) isophthalate features branched alkyl chains (2-ethylhexyl groups), whereas bis(3-methylphenyl) isophthalate has aromatic 3-methylphenyl substituents. The alkyl chains in the former increase hydrophobicity and flexibility, while the aromatic rings in the latter enhance rigidity and thermal stability .

- Applications : Bis(2-ethylhexyl) isophthalate is primarily used as a plasticizer in polymers, comparable to DEHP (diethylhexyl phthalate), due to its compatibility with PVC and ability to improve material ductility. In contrast, this compound’s aromatic structure may favor applications requiring higher thermal resistance, such as specialty coatings or adhesives .

- Migration and Toxicity: Alkyl phthalates like bis(2-ethylhexyl) isophthalate are associated with leaching risks from plastics, raising concerns about endocrine disruption.

Bis(3-trifluoromethylbenzyl) Isophthalate (HMI-1a3)

- Structural Differences : The trifluoromethyl (-CF₃) groups in HMI-1a3 introduce strong electron-withdrawing effects and hydrophobicity, unlike the electron-donating methyl (-CH₃) groups in this compound.

- Applications: HMI-1a3 exhibits anticancer activity in cell culture models, attributed to its ability to modulate protein kinase C (PKC) pathways.

- Synthetic Routes: Both compounds are synthesized via esterification, but HMI-1a3 requires specialized fluorinated reagents, complicating its production compared to the non-fluorinated bis(3-methylphenyl) derivative .

Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate

- Structural Differences : This compound incorporates brominated aromatic rings and ketone-functionalized ethyl linkers, contrasting with the simpler methylphenyl groups in this compound.

- Applications : The bromine atoms enhance flame-retardant properties, making this derivative suitable for fire-resistant polymers. This compound, without halogenation, is less likely to serve this role but may offer better environmental compatibility .

Diethyl 5-(...)-isophthalate (Compound 15 in )

- Functionalization: This derivative includes a complex amino-acetyloxy substituent, enabling hydrogen bonding and solubility in polar solvents. This compound’s non-polar aromatic groups limit its solubility in aqueous environments.

- Migration Behavior: Compound 15 was identified as a non-intentionally added substance (NIAS) in plastic packaging. This compound’s bulkier structure may reduce unintended migration compared to smaller esters like diethyl isophthalate .

Data Table: Key Properties of this compound and Analogues

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|

| This compound | 3-methylphenyl | ~344 (estimated) | Polymers, coatings | High thermal stability, low migration |

| Bis(2-ethylhexyl) isophthalate | 2-ethylhexyl | ~390 | Plasticizers | Flexible, hydrophobic |

| HMI-1a3 | 3-CF₃-benzyl | ~530 | Anticancer agents | PKC modulation, fluorinated |

| Bis[2-(4-bromophenyl)-2-oxoethyl] | 4-Br-phenyl, ketone | 560.19 | Flame retardants | Brominated, flame-resistant |

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Fluorinated derivatives like HMI-1a3 demonstrate the role of substituents in bioactivity, suggesting that this compound could be modified for targeted drug delivery if functionalized with bioactive groups .

- Environmental Impact : Alkyl isophthalates (e.g., bis(2-ethylhexyl)) are under regulatory scrutiny due to migration risks, whereas aromatic analogues like this compound may offer safer alternatives for food packaging and medical devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.